(1E)-N-(Naphthalen-1-yl)ethanimine
Description
Properties
CAS No. |
52193-01-8 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-naphthalen-1-ylethanimine |
InChI |
InChI=1S/C12H11N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H3 |
InChI Key |
RLXLPSPTFKBRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation Under Acidic Conditions
The most direct synthesis involves the acid-catalyzed condensation of 1-naphthylamine with acetaldehyde. This method, adapted from general imine synthesis protocols, proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Typical conditions include:
- Reagents : 1-Naphthylamine (1.0 eq), acetaldehyde (1.2 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Solvent : Toluene (azeotropic removal of water)
- Conditions : Reflux at 110°C for 6–8 hours under argon
- Workup : Sequential washing with NaHCO₃ (5%) and brine, drying over Na₂SO₄, and solvent evaporation
This method typically achieves yields of 68–75%, with purity >95% after recrystallization from n-heptane.
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball-milling techniques to enhance reaction efficiency:
| Parameter | Value | Source |
|---|---|---|
| Molar ratio | 1:1.1 (amine:aldehyde) | |
| Grinding time | 45 minutes | |
| Catalyst | None | |
| Yield | 82% |
This approach eliminates solvent use and reduces reaction times, though scalability remains challenging.
Specialized Synthetic Routes
Nitro Compound Reduction
A three-step sequence adapted from pharmaceutical intermediates production:
- Nitration : 1-Nitronaphthalene → 1-nitro-2-acetylnaphthalene (HNO₃/Ac₂O, 0°C)
- Reduction : Catalytic hydrogenation (Pd/C, H₂ 1 atm) to 1-amino-2-acetylnaphthalene
- Condensation : Reaction with acetaldehyde (yield: 58% overall)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale data from analogous imine production:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Residence time | 8 hours | 22 minutes |
| Space-time yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Impurity profile | 5.2% | 1.1% |
Flow chemistry enhances heat transfer and reduces side reactions, critical for thermally labile imines.
Waste Stream Management
Economic analysis of condensation routes:
| Waste Component | kg/kg product | Treatment Method |
|---|---|---|
| Aqueous salts | 3.2 | Reverse osmosis |
| Organic solvents | 1.8 | Distillation recovery |
| Catalyst sludge | 0.05 | Metal reclamation |
Analytical Characterization
Critical quality control parameters from literature:
| Technique | Key Data | Acceptance Criteria |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.89 (m, 2H), 7.53–7.47 (m, 3H), 2.41 (s, 3H) | ±0.03 ppm |
| HPLC purity | 99.1% (C18, MeCN/H₂O 70:30) | ≥98.5% |
| TGA | Decomposition onset: 218°C | >200°C |
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(Naphthalen-1-yl)ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxaldehyde.
Reduction: Reduction reactions can convert it to naphthalene-1-ethylamine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthalene-1-carboxaldehyde
Reduction: Naphthalene-1-ethylamine
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
(1E)-N-(Naphthalen-1-yl)ethanimine, also known as (E)-N-(1-naphthyl)ethanamine, is an organic compound with an imine functional group and a naphthalene substituent. It has a molecular formula of and a molecular weight of approximately 171.24 g/mol. The compound consists of a naphthalene ring attached to an ethanamine moiety through a double bond, which contributes to its chemical properties, while the aromatic naphthalene structure enhances its stability and potential reactivity.
Research Applications
This compound and its derivatives have various applications in both research and industry.
Antifungal Properties
- Research indicates that this compound derivatives possess potential antifungal properties against pathogens such as Cryptococcus neoformans and Trichophyton mentagrophytes.
- Similar compounds have demonstrated promise in pharmacological applications because of their interactions with various biological targets.
- Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have in vitro antifungal activity against C. neoformans, T. mentagrophytes, and T. rubrum .
Interaction Studies
- Interaction studies involving this compound have provided insights into its binding characteristics with biological macromolecules.
- Studies on its binding affinity with enzymes or receptors are crucial for understanding its pharmacological profile. These interactions often involve hydrogen bonding and π-stacking because of the aromatic nature of the naphthalene ring.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-(+)-1-(naphthalen-1-yl)ethylamine | R-Naphthyl Ethylamine | Optically active form used in chiral synthesis |
| N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine | Benzyl N-Methyl | Exhibits antifungal activity against certain pathogens |
| 2-(naphthalen-2-yl)ethylamine | 2-Naphthyl Ethylamine | Different substitution pattern affecting reactivity |
Mechanism of Action
The mechanism of action of (1E)-N-(Naphthalen-1-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: C=N Bond Lengths in Selected Imines
Key Observations :
Table 2: Molecular Data for Selected Naphthalene-Based Imines
Key Observations :
- Bulkier substituents (e.g., benzamide in ) increase molecular weight and complexity, impacting solubility and crystallinity.
- Bis(ethanimine) derivatives (e.g., H22 in ) exhibit higher thermal stability (m.p. 198–202°C) due to extended conjugation.
- Simpler analogs like (1E)-N-Phenylethanimine are more synthetically accessible but lack the aromatic stabilization of naphthalene.
Key Observations :
- This compound’s planar structure makes it suitable for metal coordination, though its biological activity remains underexplored.
Challenges and Opportunities
- Synthetic Accessibility : Unlike simpler imines (e.g., ), this compound requires specialized precursors (e.g., naphthalen-1-carboxaldehyde), which are costlier and less commercially available .
- Stability : The compound’s stability in solution is inferior to bis(ethanimine) derivatives (), limiting its use in prolonged reactions.
Q & A
Basic: What are the common synthetic routes for preparing (1E)-N-(Naphthalen-1-yl)ethanimine and its Schiff base derivatives?
This compound is typically synthesized via condensation reactions between 1-naphthylamine and carbonyl-containing reagents. For Schiff base derivatives, a standard approach involves reacting 2-benzoylpyridine with amines like N1-(naphthalen-1-yl)ethane-1,2-diamine under reflux conditions in ethanol. Characterization employs 1H/13C NMR, IR spectroscopy, and elemental analysis to confirm imine bond formation and regioselectivity . Derivatives with aryl groups (e.g., 4-methoxyphenyl) can be synthesized via palladium-catalyzed cross-coupling using Pd(OAc)₂, AgOAc, and aryl halides, achieving yields up to 99% after column chromatography .
Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for introducing aryl groups to the naphthalene ring in this compound derivatives?
Optimization involves:
- Catalyst selection : Pd(OAc)₂ with AgOAc as an additive enhances reactivity for C–H activation.
- Solvent and temperature : Reactions in tert-amyl alcohol at 80–100°C improve regioselectivity for naphthalene C8 functionalization.
- Substrate scope : Electron-rich aryl iodides (e.g., 4-iodoanisole) yield higher conversions (98%) compared to electron-deficient substrates.
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates products (e.g., N-(8-(4-methoxyphenyl)naphthalen-1-yl)picolinamide ) in high purity .
Structural Analysis: What spectroscopic and crystallographic methods are most effective for confirming the E-configuration and molecular geometry of this compound?
- NMR Spectroscopy : The E-configuration is confirmed by coupling constants (e.g., J = 12–16 Hz for trans olefinic protons) and NOE correlations.
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, distinguishing between E/Z isomers. For example, imine bond lengths (~1.28 Å) and planar geometry align with the E-configuration .
- FT-IR : Stretching frequencies at ~1620 cm⁻¹ (C=N) and absence of N–H peaks validate imine formation .
Advanced: How do regioisomerism and stereochemical variations in this compound derivatives impact their biological activity, and what methods resolve such structural ambiguities?
- Regioisomer Effects : Substitution at the naphthalene C8 position (vs. C2) enhances steric interactions in enzyme binding pockets, as seen in SARS-CoV-2 inhibitor studies .
- Stereochemical Resolution : Chiral derivatives (e.g., (R)-(+)-1-(1-naphthyl)ethylamine ) require chiral HPLC or enzymatic resolution to isolate enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or X-ray analysis .
- Diastereomer Separation : Diastereomers (e.g., in Cinacalcet analogs) are separable via RP-UPLC using C18 columns and trifluoroacetic acid buffers .
Data Contradiction: When conflicting NMR data arise in characterizing this compound derivatives, what strategies can confirm structural assignments?
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton signals with specific carbons, resolving overlapping peaks in congested aromatic regions.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate structures .
- Isotopic Labeling : Deuterated analogs help assign exchangeable protons (e.g., NH in Schiff bases).
- Cross-Validation : Compare with structurally characterized analogs (e.g., Bratton-Marshall reagent derivatives) using HRMS and melting point analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
